2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
Description
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a pyrrolidine-based compound featuring a 4-chlorothiophen-2-ylmethyl substituent and a methyl group at the 2-position of the pyrrolidine ring, with a hydrochloride counterion. The 4-chlorothiophenyl group may enhance metabolic stability and binding affinity compared to simpler aryl substituents, as seen in other thiophene-containing bioactive molecules .
Properties
IUPAC Name |
2-[(4-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9;/h5,7,12H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHIXDHIXLSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CS2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Synthesis and Production
The synthesis of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine under controlled conditions. The process may require specific catalysts and solvents to optimize yield and purity. Industrial production methods are less documented but would generally scale up laboratory synthesis techniques while ensuring product quality through advanced purification methods .
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile scaffold for developing new compounds .
Biology
In biological research, this compound is utilized to study biological processes and interactions at the molecular level. Its potential to modulate enzyme activity or receptor interactions positions it as a valuable tool in pharmacological studies .
Medicine
The therapeutic potential of this compound is being explored, particularly in drug development. Preliminary studies suggest that it may exhibit biological activities relevant to treating various conditions, including neurological disorders . Research indicates that compounds with similar structures have shown promise in modulating neurochemical pathways, which may be applicable to this hydrochloride derivative.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride can be contextualized by comparing it to the following analogs:
Table 1: Structural and Pharmacological Comparison of Pyrrolidine Derivatives
Key Observations:
Structural Variations: The 4-chlorothiophen-2-ylmethyl group in the target compound provides a sulfur-containing aromatic system, which may enhance π-π stacking and hydrophobic interactions in enzyme binding compared to fluorinated (e.g., 4-chloro-3-fluorobenzyl in ) or bulky tert-butylphenyl groups ().
Pharmacological Activity :
- While direct IC50 data for the target compound is unavailable, structurally related 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., compound 5d) exhibit potent dual COX/LOX inhibition (COX-1: 0.42 μM, COX-2: 0.38 μM, 5-LOX: 9.85 μM), surpassing standard drugs like aspirin (COX-1 IC50: 1.26 μM) and celecoxib (COX-2 IC50: 0.44 μM) . This suggests that the 4-chlorothiophenyl moiety contributes significantly to enzyme inhibition.
Synthetic Feasibility :
- Multi-step syntheses of analogous compounds (e.g., 5a–5g) achieve moderate yields (45–59%) via bromination, thiourea condensation, and amine functionalization . The target compound likely follows a similar pathway, though optimization may be required to improve efficiency.
Molecular Docking Insights :
- Docking studies for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives indicate strong interactions with COX-2 (e.g., hydrogen bonding with Tyr385 and Val349) and 5-LOX (hydrophobic contacts with Leu420 and Ile673) . The chlorothiophenyl group in the target compound may similarly anchor to these residues, though steric effects from the pyrrolidine ring could alter binding modes.
Safety and Selectivity :
- Related compounds (5a–5g) demonstrated low toxicity in animal models, suggesting that the pyrrolidine-thiophene scaffold is well-tolerated . However, substituent modifications (e.g., fluorine in ) may influence metabolic stability and off-target effects.
Biological Activity
2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a chlorothiophenyl group attached to a pyrrolidine ring, suggests diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses based on current research findings.
- Molecular Formula : C10H15Cl2NS
- Molecular Weight : 252.21 g/mol
- CAS Number : 2126160-95-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways and influence cellular processes, although specific pathways are still under investigation.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the effects of similar pyrrolidine compounds on T-24 and PC-3 cancer cells, it was found that these compounds could effectively halt the cell cycle at the S phase, leading to reduced cell viability. While specific data on this compound is not yet available, the structural analogs suggest a promising anticancer profile .
Case Study: Neuroprotective Effects
Research has indicated that certain pyrrolidine derivatives can protect neurons from oxidative damage induced by toxic proteins associated with neurodegenerative diseases. This suggests that this compound may have similar protective effects, although further experimental validation is necessary.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous syntheses of pyrrolidine derivatives often involve alkylation of a pyrrolidine core with a chlorothiophene moiety under basic conditions (e.g., NaOH in dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical, as seen in protocols for structurally related hydrochlorides . Key steps include:
- Step 1 : React 2-methylpyrrolidine with 4-chlorothiophene-2-carboxaldehyde in a reductive amination step using NaBH₃CN.
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.
- Validation : Purity assessment via HPLC (>95%) and structural confirmation by H/C NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR to confirm substituent positions (e.g., methyl and chlorothiophene groups on pyrrolidine). C NMR for carbon backbone verification.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₁₅Cl₂NS).
- X-ray Crystallography : For absolute configuration determination, as demonstrated in crystallographic studies of similar hydrochlorides (e.g., monoclinic space groups P2₁/c) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, as per guidelines for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, temperature, stoichiometry). For example, using DMF as a solvent may enhance nucleophilic substitution efficiency.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.
- Data-Driven Adjustments : Monitor intermediates via TLC and adjust reaction times dynamically. A 99% purity target was achieved in analogous syntheses by iterative recrystallization .
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Computational Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental results.
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in peak assignments.
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify rotamers causing peak splitting .
Q. What strategies are effective for studying the compound’s biological mechanism of action?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) to assess affinity for targets like GPCRs or ion channels.
- Enzyme Inhibition Studies : Measure IC₅₀ values against enzymes (e.g., kinases) using fluorogenic substrates.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, as applied to structurally similar pyrrolidine derivatives .
Q. How can researchers address contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, incubation times).
- Dose-Response Curves : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ reproducibility.
- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
